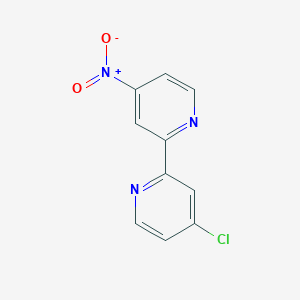

4-Chloro-4'-nitro-2,2'-bipyridine

CAS No.:

Cat. No.: VC20541428

Molecular Formula: C10H6ClN3O2

Molecular Weight: 235.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6ClN3O2 |

|---|---|

| Molecular Weight | 235.62 g/mol |

| IUPAC Name | 2-(4-chloropyridin-2-yl)-4-nitropyridine |

| Standard InChI | InChI=1S/C10H6ClN3O2/c11-7-1-3-12-9(5-7)10-6-8(14(15)16)2-4-13-10/h1-6H |

| Standard InChI Key | FJFYZSIACJSKFK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1[N+](=O)[O-])C2=NC=CC(=C2)Cl |

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.62 g/mol |

| IUPAC Name | 4-Chloro-4'-nitro-2,2'-bipyridine |

| CAS Number | 84175-07-5 |

| SMILES | [O-]N+c1ccnc(c1)-c1cc(Cl)ccn1 |

Synthesis and Preparation

Challenges and Optimization

Introducing nitro groups to bipyridine systems presents challenges due to the sensitivity of nitro functionalities to reduction and steric hindrance. Nitration typically requires mixed acid conditions (H₂SO₄/HNO₃), but regioselectivity must be carefully controlled to avoid over-nitration. Post-functionalization of pre-formed bipyridine scaffolds may offer a more viable route, though this approach risks compromising yield due to competing side reactions.

Coordination Chemistry and Metal Complexes

Ligand Behavior in Transition Metal Complexes

4-Chloro-4'-nitro-2,2'-bipyridine acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of its pyridine rings. The electron-withdrawing nitro group reduces electron density at the coordinating nitrogens, enhancing the ligand’s ability to stabilize metals in higher oxidation states. This property is exemplified in platinum(II) complexes, where analogous dichloro-bipyridine ligands form square-planar geometries with Pt–N bond lengths of approximately 2.02 Å .

Table 2: Comparison of Metal-Ligand Bond Lengths in Bipyridine Complexes

| Complex | Metal–N Bond Length (Å) | Reference |

|---|---|---|

| [Pt(4,4′-Cl₂-2,2′-bipyridine)Cl₂] | 2.021–2.024 | |

| [Ru(2,2′-bipyridine)₃]²⁺ | 2.05–2.07 | – |

Catalytic and Photochemical Applications

Metal complexes incorporating 4-chloro-4'-nitro-2,2'-bipyridine exhibit promise in photocatalysis due to their tunable redox properties. The nitro group’s electron-withdrawing effect lowers the ligand’s π* orbital energy, facilitating charge transfer transitions upon irradiation. Such complexes could serve as sensitizers in dye-sensitized solar cells or as catalysts for light-driven water splitting . Additionally, the chlorine substituent may provide a site for further functionalization, enabling the synthesis of heterometallic assemblies.

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume